Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate
Description
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 3-(4-chlorophenyl)-substituted azepane ring via a carbonyl group. The 4-chlorophenyl substituent enhances lipophilicity, which may influence bioavailability and interaction with biological targets. Applications remain speculative but may align with pesticidal or pharmaceutical uses, as seen in structurally related esters (e.g., chloropropylate) .
Properties
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-26-21(25)17-7-5-16(6-8-17)20(24)23-13-3-2-4-18(14-23)15-9-11-19(22)12-10-15/h5-12,18H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZXERLLYEZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Substitution of N-Protected Azepanes
Recent advances in organolithium chemistry, as detailed in the thesis by Aeyad (2018), demonstrate the utility of lithiation-substitution for introducing substituents to azepane derivatives. For example, N-Boc-azepane (N-tert-butoxycarbonyl azepane) undergoes deprotonation at the α-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF), generating a stabilized lithiated intermediate. This intermediate reacts efficiently with electrophiles, such as 4-chlorophenyl magnesium bromide, to yield 3-(4-chlorophenyl)azepane after Boc deprotection (Scheme 1).
Scheme 1 : Lithiation-substitution pathway for 3-(4-chlorophenyl)azepane synthesis
- Lithiation : N-Boc-azepane → N-Boc-azepane-Li⁺ (via n-BuLi/THF, −78°C).
- Electrophilic Quenching : Addition of 4-chlorophenyl electrophile → N-Boc-3-(4-chlorophenyl)azepane.
- Deprotection : Boc removal (HCl/MeOH) → 3-(4-chlorophenyl)azepane hydrochloride.
Key challenges include controlling the regioselectivity of lithiation and minimizing side reactions. Variable-temperature NMR studies and density functional theory (DFT) calculations suggest that the conformational flexibility of the azepane ring influences reaction outcomes.
Reductive Amination of Cyclic Ketones
An alternative route involves reductive amination of a cyclic ketone precursor. For instance, 3-(4-chlorophenyl)azepan-4-one undergoes catalytic hydrogenation (H₂/Pd-C) or borohydride reduction to yield the corresponding amine. This method, while less explored in recent literature, offers scalability for industrial applications.
Acylation of 3-(4-Chlorophenyl)azepane
The second stage involves coupling the azepane amine with methyl 4-(chlorocarbonyl)benzoate to form the N-acyl derivative. Two approaches dominate:
Direct Acylation with Benzoyl Chloride
Reaction of 3-(4-chlorophenyl)azepane with methyl 4-(chlorocarbonyl)benzoate in dichloromethane (DCM) or THF, catalyzed by triethylamine (TEA), produces the target compound in moderate yields (60–75%). This method requires strict moisture control to prevent hydrolysis of the acyl chloride.
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
For improved efficiency, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between 3-(4-chlorophenyl)azepane and methyl 4-carboxybenzoate. This method avoids handling sensitive acyl chlorides and enhances yields (80–85%).
Optimized Protocol :
- Activation : Methyl 4-carboxybenzoate + EDC/HOBt (1:1.2) in DMF, 0°C (1 h).
- Coupling : Add 3-(4-chlorophenyl)azepane, stir at room temperature (24 h).
- Purification : Precipitation (ice-water) → recrystallization (ethanol/water).
Alternative Synthetic Routes
Ring-Expansion of Piperidine Derivatives
Piperidine precursors undergo ring expansion via insertion of a methylene unit (e.g., using trimethylsilyldiazomethane) to form azepane intermediates. Subsequent Friedel-Crafts alkylation introduces the 4-chlorophenyl group, though this route suffers from low regiocontrol.
Enzymatic Resolution for Enantiopure Products
Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) enables enantioselective acylation of racemic 3-(4-chlorophenyl)azepane. While academically promising, this method remains impractical for large-scale synthesis due to cost and throughput limitations.
Analytical Characterization
Critical spectroscopic data for Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate include:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.95 (d, J=8.2 Hz, 2H; ArH), 7.45 (d, J=8.2 Hz, 2H; ArH), 3.90 (s, 3H; OCH₃) |
| ¹³C NMR | δ 170.2 (C=O), 166.5 (COOCH₃), 138.1 (C-Cl), 52.3 (OCH₃) |
| HRMS | [M+H]⁺ Calc.: 428.1521; Found: 428.1518 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is extensively used in scientific research due to its diverse applications. It is particularly valuable in drug discovery and synthesis, where it serves as a tool for studying biological processes and developing new therapeutic agents. Its applications span across various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Quinoline-Piperazine Series ()
The C-series compounds in , such as C3 (Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate), share functional similarities with the target compound, including:
- Ester group : Both feature a methyl benzoate moiety.
- Halogenated aromatic substituents : The 4-chlorophenyl group in C3 and the target compound.
Key differences :
Heterocyclic core: Target: Azepane (7-membered ring) at the 3-position. C3: Piperazine (6-membered ring) conjugated to a quinoline-carbonyl group.
Aromatic system: Target: Simple benzoate ester. C3: Quinoline (aromatic heterocycle) introduces extended π-conjugation, which could enhance UV absorption or alter electronic properties.
Substituent position: The 4-chlorophenyl group is attached to the azepane in the target compound versus the quinoline in C3. This positional difference may affect steric interactions in biological systems.
Pesticide Esters ()
Compounds like chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate) share:
- Ester functionality and chlorinated aromatic rings .
Contrasts :
- Chloropropylate contains a geminal dichlorophenyl group and a secondary alcohol, unlike the target’s azepane-carbonyl-benzoate architecture. This structural divergence likely results in distinct mechanisms of action.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogues
Table 2: Substituent Effects on Bioactivity (Inferred)
Research Implications
- Synthetic Challenges : Azepane synthesis may require specialized ring-closing methodologies compared to piperazine derivatives.
- Biological Relevance : The 4-chlorophenyl group’s lipophilicity could enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
- Spectroscopic Data : While HRMS and ¹H NMR data for the target are unavailable, analogues like C3 show characteristic aromatic proton shifts (δ 7.2–8.5 ppm) and carbonyl signals (δ ~170 ppm) , which may guide future characterization.
Biological Activity
Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H20ClN2O3
- Molecular Weight : 348.82 g/mol
The synthesis typically involves the formation of the azepane ring followed by the introduction of the 4-chlorophenyl group and the benzoate moiety. Various synthetic routes can be utilized, often requiring specific catalysts and reaction conditions to optimize yield and purity.
Biological Activity
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, particularly in models of hypopharyngeal carcinoma. The mechanism appears to involve modulation of cellular pathways related to cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets within cells. These may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.
Case Study 1: Anticancer Efficacy
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to controls. The compound was shown to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a dose-dependent inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent suitable for further development.
Research Findings Summary Table
| Biological Activity | Effect Observed | Reference Study |
|---|---|---|
| Antimicrobial | Inhibitory effect on bacterial growth | [Study on antimicrobial properties] |
| Anticancer | Induction of apoptosis in cancer cells | [Study on anticancer activity] |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzoate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves a multi-step process starting with functionalization of the azepane ring and subsequent coupling with a benzoate ester. For example, a six-step protocol may include:
Activation of 4-chlorobenzoic acid to its acyl chloride.
Ring-opening of azepane derivatives under basic conditions.
Coupling via carbodiimide-mediated amide bond formation.
Intermediate characterization requires NMR (¹H/¹³C) for structural confirmation and HPLC-MS to assess purity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography resolves the 3D conformation of the azepane ring and carbonyl orientation .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- FT-IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst optimization : Use of HOBt/DCC coupling agents reduces side reactions during amide bond formation .
- Temperature control : Maintain ≤0°C during acid chloride formation to prevent decomposition .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) isolates high-purity product .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside in vitro enzymatic assays .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to test structure-activity relationships (SAR) .
- Molecular dynamics simulations : Refine docking models by incorporating solvent effects and flexible receptor conformations .
Q. How does the chlorophenyl substituent influence pharmacological activity compared to other halogenated analogs?
- Methodological Answer :
- Comparative studies : Replace the 4-chlorophenyl group with fluorophenyl or bromophenyl analogs and assess:
- Binding affinity : Radioligand displacement assays (e.g., Ki values via competitive binding).
- Metabolic stability : Microsomal incubation (e.g., t½ in liver microsomes).
- Electronic effects : The electron-withdrawing Cl group enhances electrophilic reactivity at the carbonyl, affecting target interactions .
Q. What experimental designs are recommended to assess stability under physiological conditions?
- Methodological Answer :
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C).
- Light exposure testing : Use ICH guidelines (e.g., 1.2 million lux hours) to evaluate photodegradation .
Data Interpretation and Mechanistic Insights
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- CRISPR knockouts : Generate cell lines lacking the putative target protein (e.g., kinase or GPCR).
- Proteome profiling : Use affinity-based pulldown with biotinylated analogs and SILAC-MS to identify interacting proteins .
- Dose-response curves : Compare EC₅₀ values across multiple cell types to identify target-specific effects .
Q. What role does the azepane ring conformation play in modulating bioactivity?
- Methodological Answer :
- Conformational analysis : Use NOESY NMR to study ring puckering and substituent orientation .
- Analog synthesis : Compare activity of azepane vs. piperidine or cyclohexane derivatives to assess ring size impact .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energetically favorable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
